N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide
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Overview
Description
N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide is a complex organic compound characterized by its unique structure, which includes a hydrazine and carbothioamide group attached to a cyclohexa-dienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide typically involves the reaction of hydrazine derivatives with cyclohexa-dienone compounds under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-methyl-N-[2-(2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazino}carbonyl)phenyl]benzenesulfonamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness
N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide is unique due to its specific structural features and the presence of both hydrazine and carbothioamide groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
1-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(15)11-2)8-5-3-4-6-9(8)14/h3-6,14H,1-2H3,(H2,11,13,15)/b12-7+ |
InChI Key |
OACONCBSYPPRCR-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NNC(=S)NC)C1=CC=CC=C1O |
Origin of Product |
United States |
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